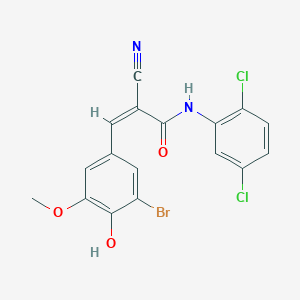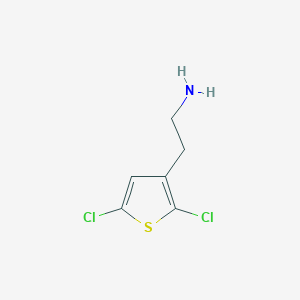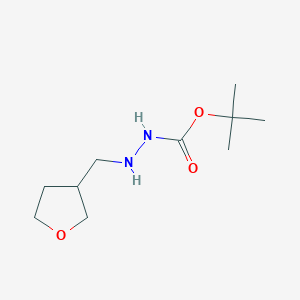
Tert-butyl 2-(tetrahydro-3-furanylmethyl)-1-hydrazinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 2-(tetrahydro-3-furanylmethyl)-1-hydrazinecarboxylate is a chemical compound that has gained attention in scientific research due to its potential applications in medicinal chemistry. This compound is also known as THF-MA-TB-Hydrazone and is a hydrazine derivative that contains a tetrahydrofuran ring.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Tert-butyl 2-(tetrahydro-3-furanylmethyl)-1-hydrazinecarboxylate has been involved in the synthesis of various compounds. For example, Bhat et al. (2019) synthesized compounds using t-butyl carbazate, which yielded products identified through spectral data analysis and showed moderate binding efficiency against Mcl-1 protein, an enzyme potentially involved in cancer pathways (Bhat et al., 2019).
Application in Fluorescent Sensing
The compound has applications in the development of fluorescent sensors. Formica et al. (2018) reported the synthesis of hydroxypyrazole-based ligands, including tert-butyl 2-[1-[3-(4-cianophenyl)-5-hydroxy-1-phenyl-1H-pyrazol-4-yl]ethylidene]hydrazinecarboxylate, which can coordinate with Zn(II) ion, showing potential as a ratiometric fluorescent sensor (Formica et al., 2018).
Role in Organic Synthesis
The compound is used in the synthesis of various organic structures. Obreza & Urleb (2003) described its use in generating hexahydropyrrolo[1,2-d][1,2,4]triazine-1,4-dione and related heterocycles (Obreza & Urleb, 2003).
Contribution to Drug Synthesis
It has been used in the synthesis of compounds with potential drug-like properties. Xie et al. (2019) reported its use in the synthesis of various quinoxaline-3-carbonyl compounds, illustrating its role in the development of bioactive compounds (Xie et al., 2019).
Insecticidal Activity Studies
Wang et al. (2011) synthesized N-tert-butyl-N,N'-diacylhydrazines containing 1,2,3-thiadiazoles, indicating that these compounds possess insecticidal activities against certain pests (Wang et al., 2011).
Eigenschaften
IUPAC Name |
tert-butyl N-(oxolan-3-ylmethylamino)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-10(2,3)15-9(13)12-11-6-8-4-5-14-7-8/h8,11H,4-7H2,1-3H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIWWGPKTYAHFGC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NNCC1CCOC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-(tetrahydro-3-furanylmethyl)-1-hydrazinecarboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(2,5-Dimethyl-1-phenylpyrrol-3-yl)-2-oxoethyl]sulfanyl-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2379239.png)
![tert-butyl 3-((2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)carbamoyl)piperidine-1-carboxylate](/img/structure/B2379240.png)
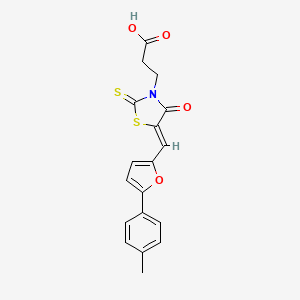
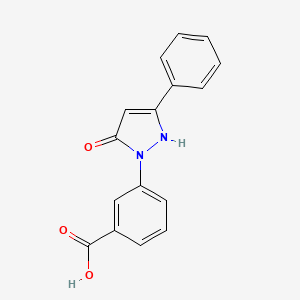
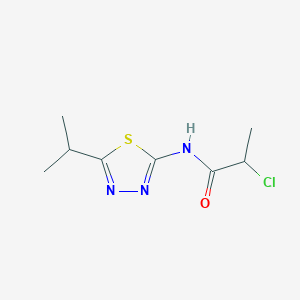


![2-{[(4-Bromophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B2379254.png)
![N,N-dimethyl-6-{2-oxa-5-azabicyclo[2.2.1]heptane-5-carbonyl}pyridazin-3-amine](/img/structure/B2379255.png)
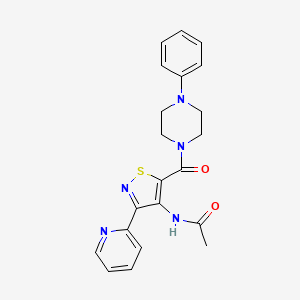
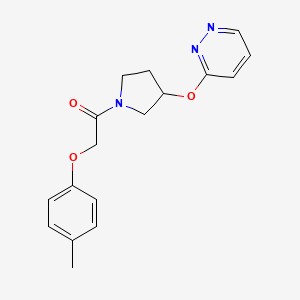
![1-[(4-Fluorophenyl)methyl]-3-(4-fluorophenyl)sulfonyl-6-methoxyquinolin-4-one](/img/structure/B2379259.png)
